molecular formula C13H20N2O2 B2749311 N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide CAS No. 1396880-04-8

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide

Cat. No. B2749311
CAS RN: 1396880-04-8
M. Wt: 236.315
InChI Key: MCZWHORQSGYZBD-UHFFFAOYSA-N
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Description

“N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and an alkyne group, which is often involved in click chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a morpholine ring attached to a pent-4-enamide group via a but-2-yn-1-yl linker. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The alkyne group in this compound could potentially undergo a variety of reactions, including addition, cyclization, and click chemistry reactions . The morpholine ring could also participate in reactions, particularly if it is deprotonated.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the morpholine ring and the pent-4-enamide group.

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-3-6-13(16)14-7-4-5-8-15-9-11-17-12-10-15/h2H,1,3,6-12H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZWHORQSGYZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide

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